molecular formula C14H20N2O2S2 B2846591 N-[(1R,2S,3R)-3-Ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide CAS No. 2361754-65-4

N-[(1R,2S,3R)-3-Ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide

Cat. No.: B2846591
CAS No.: 2361754-65-4
M. Wt: 312.45
InChI Key: JOISUWYPQTYPNF-WZRBSPASSA-N
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Description

“N-[(1R,2S,3R)-3-Ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carboxamide group attached to the 2-position of the pyridine ring. The molecule also contains a cyclobutyl ring with an ethoxy group and a methylsulfanyl group attached. The (1R,2S,3R) notation indicates the configuration of the chiral centers in the molecule .


Molecular Structure Analysis

The molecule has multiple chiral centers, as indicated by the (1R,2S,3R) notation. The configuration of these chiral centers would significantly influence the molecule’s 3D structure . The presence of the pyridine ring, a planar aromatic system, would also contribute to the overall shape of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, if it’s a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

Future studies could focus on synthesizing this compound and characterizing its physical and chemical properties. If it’s intended to be a drug, studies could also focus on determining its biological activity and toxicity .

Properties

IUPAC Name

N-[(1R,2S,3R)-3-ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S2/c1-4-18-11-8-10(13(11)20-3)16-14(17)9-6-5-7-12(15-9)19-2/h5-7,10-11,13H,4,8H2,1-3H3,(H,16,17)/t10-,11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOISUWYPQTYPNF-WZRBSPASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1SC)NC(=O)C2=NC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H]([C@@H]1SC)NC(=O)C2=NC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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